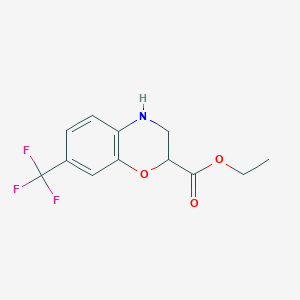

ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 7-position of the heterocyclic ring. The core structure consists of a 3,4-dihydro-2H-1,4-benzoxazine scaffold fused with an ethyl carboxylate group at position 2. The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence physicochemical properties compared to non-fluorinated analogs .

Properties

IUPAC Name |

ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c1-2-18-11(17)10-6-16-8-4-3-7(12(13,14)15)5-9(8)19-10/h3-5,10,16H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSIUQPRCXWTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(O1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoxazine ring with a trifluoromethyl group and an ethyl ester. The molecular formula is with a molecular weight of approximately 293.21 g/mol. The compound's structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) for these compounds often fall within the range of 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Several studies have explored the anticancer potential of benzoxazine derivatives. For example, compounds related to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported to be less than 30 µM in several assays .

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazines are attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that derivatives can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

- Microwave-assisted synthesis : This method enhances reaction rates and yields by using microwave radiation.

- Transition metal-catalyzed reactions : These reactions often provide better selectivity and efficiency in forming the benzoxazine ring .

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzoxazine derivatives and evaluated their anticancer activity against various cell lines. This compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 25 µM .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several benzoxazine derivatives against clinical isolates of bacteria. This compound showed an MIC of 20 µg/mL against E. coli, demonstrating its potential as a lead compound for further development .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives with trifluoromethyl groups exhibited enhanced cytotoxicity against several cancer cell lines compared to their non-fluorinated counterparts .

1.2 Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact effectively with microbial cell membranes, leading to disruption and cell death. In vitro tests have confirmed its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .

Agrochemical Applications

2.1 Herbicides and Pesticides

this compound has been explored for use in agrochemicals, particularly as a herbicide. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate plant tissues. Field trials have shown that formulations containing this compound can effectively control weed growth without adversely affecting crop yield .

2.2 Insecticidal Activity

Research has also indicated that this compound exhibits insecticidal properties. Studies have focused on its mechanism of action, which appears to involve interference with the nervous system of target insects. Laboratory assays have demonstrated significant mortality rates in treated populations of common agricultural pests .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound is being investigated as a monomer for the synthesis of specialty polymers. The incorporation of benzoxazine units into polymer chains can enhance thermal stability and mechanical properties. Research is ongoing to optimize polymerization processes and assess the performance of resulting materials in various applications such as coatings and composites .

3.2 Coating Applications

The compound's chemical stability and resistance to solvents make it suitable for use in protective coatings. Experimental formulations have shown improved durability and scratch resistance compared to traditional coating materials, indicating potential for commercial applications in automotive and industrial sectors .

Data Summary

Comparison with Similar Compounds

Key Findings:

- Positional Influence: 7-Formylation: N-Benzyl-substituted derivatives (e.g., ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) undergo exclusive formylation at position 7 under Vilsmeier-Haack conditions due to steric and electronic directing effects of the benzyl group . 6-/8-Formylation: In contrast, Rieche’s method yields a mixture of 6- and 8-formylated products (e.g., ethyl 6-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate), with the 6-isomer dominating (~70%) .

Table 1: Substituent Effects on Formylation Reactions

Physicochemical Properties

Key Findings:

- Melting Points :

- Halogen-substituted derivatives (e.g., ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) exhibit higher melting points (96–98°C) compared to methyl-substituted analogs (98–100°C) due to increased molecular symmetry and intermolecular halogen bonding .

- The trifluoromethyl group’s bulkiness and electronegativity may lower melting points relative to halogens but increase lipophilicity (logP ~2.3 for methyl analogs vs. ~3.5 estimated for -CF₃) .

Table 2: Comparative Physicochemical Data

Key Findings:

- Halogenated Derivatives: Synthesized via nucleophilic substitution of 2-amino-4-halophenols with ethyl 2,3-dibromopropanoate in the presence of K₂CO₃ .

- N-Benzyl Derivatives : Prepared by alkylation of 3,4-dihydro-1,4-benzoxazine intermediates with benzyl halides .

- Trifluoromethyl Analogs: Likely synthesized using CF₃-substituted phenols or via late-stage trifluoromethylation (e.g., using Umemoto’s reagent).

Preparation Methods

N-Alkylation or N-Acylation

- The starting material is often a 3-oxobenzoxazine derivative.

- It undergoes N-alkylation or N-acylation by reacting with a suitable halide, sulfonate, or ester derivative under basic conditions.

- Bases used include trimethylamine, triethylamine, sodium hydride, potassium hydride, or alkali metal alcoholates (e.g., potassium tert-butoxide).

- The reaction is carried out in an inert organic solvent such as N,N-dimethylformamide, dimethyl sulfoxide, tetrahydrofuran, or toluene.

- Temperature control varies from cooling to reflux depending on reactants.

Reduction

- The resulting 3-oxo-4-substituted carbonylalkylbenzoxazine intermediate is reduced.

- Borane-tetrahydrofuran complex is a preferred reducing agent.

- Reduction is performed by adding the intermediate to the reducing agent followed by heating or refluxing.

- This step converts the carbonyl group to a hydroxyalkyl group, crucial for further transformations.

Oxidation

- Oxidation of the hydroxyalkyl intermediate to the corresponding carbonyl compound is typically done by Swern or Jones oxidation.

- Swern oxidation involves activated dimethyl sulfoxide (DMSO) prepared from oxalyl chloride and DMSO, followed by triethylamine.

- The reaction is conducted in an inert solvent like methylene chloride, often at low temperatures (-60°C) under inert atmosphere to prevent side reactions.

Cyclization (If applicable)

- For derivatives with lactam rings or other cyclic structures linked to the benzoxazine core, cyclization is performed.

- This involves treating halobutyrylamino or halovalerylamino intermediates under conditions favoring ring closure.

Biocatalytic and Green Chemistry Approaches

Recent advances have demonstrated biocatalytic methods for synthesizing benzoxazines, which can be adapted for derivatives like this compound:

- A “one-pot, two-step” biocatalytic oxidation-cycloaddition sequence using horseradish peroxidase (HRP) and hydrogen peroxide as a green oxidant.

- This method starts from readily available aminophenols and achieves yields between 42% and 92%, superior to conventional stoichiometric oxidants.

- The process is environmentally friendly, using non-toxic catalysts and mild conditions, with regio- and stereochemistry controlled by the cycloaddition step.

Summary Table of Preparation Steps

| Step Number | Process | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | N-Alkylation/N-Acylation | Halide/sulfonate/ester, base (e.g., triethylamine), inert solvent (DMF, THF) | Introduce substituent at nitrogen position |

| 2 | Reduction | Borane-tetrahydrofuran complex, heating/reflux | Reduce carbonyl to hydroxyalkyl group |

| 3 | Oxidation | Swern oxidation (activated DMSO, oxalyl chloride, triethylamine), low temp (-60°C) | Oxidize hydroxyalkyl to carbonyl group |

| 4 | Cyclization (optional) | Halobutyrylamino/halovalerylamino intermediates, cyclization conditions | Form lactam or fused ring structures |

| Alternative | Biocatalytic synthesis | HRP enzyme, H2O2, aminophenols, one-pot two-step process | Green synthesis with high yield and selectivity |

Research Findings and Notes

- The choice of solvent and base is critical in the N-alkylation/acylation step to avoid side reactions and ensure high yields.

- Borane-tetrahydrofuran complex is preferred for selective reduction without over-reduction or decomposition.

- Swern oxidation is favored for mild oxidation conditions that preserve sensitive functional groups.

- Biocatalytic methods offer sustainable alternatives, reducing hazardous waste and improving overall process safety.

- The trifluoromethyl substituent enhances chemical stability and lipophilicity, making the control of reaction conditions important to preserve this group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of 2-aminophenol derivatives with ethyl 2,3-dibromopropanoate in acetone under basic conditions (e.g., K₂CO₃) . Key variables include stoichiometry, temperature (reflux vs. RT), and solvent polarity. For example, yields improve with excess alkylating agents (e.g., ethyl bromocrotonate) and prolonged reaction times (12–24 hours) .

- Data Consideration : IR spectroscopy (ν~1740–1745 cm⁻¹ for ester C=O) and elemental analysis (%C, %H, %N) validate purity .

Q. How is the trifluoromethyl group positioned on the benzoxazine ring, and what analytical techniques confirm its regiochemistry?

- Methodology : X-ray crystallography or NOESY NMR can resolve substituent positioning. For related analogs, crystallographic data (e.g., Acta Crystallographica reports) confirm planar benzoxazine rings with substituents at C7 . Fluorine-19 NMR is critical for identifying CF₃ electronic environments (δ ~ -60 to -70 ppm) .

- Contradiction Note : Conflicting regiochemical outcomes may arise from competing nucleophilic sites during synthesis; optimizing protecting groups (e.g., acetyl vs. benzyl) mitigates this .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the benzoxazine core, particularly at the C8 position?

- Methodology : Electrophilic formylation at C8 is achieved using α,α-dichloromethyl methyl ether and AlCl₃ under Friedel-Crafts conditions. For ethyl 7-(trifluoromethyl) derivatives, pre-functionalization (e.g., acetyl protection at N4) directs formylation to C8 with ~37% yield .

- Data Interpretation : IR (ν~1673 cm⁻¹ for CHO) and HPLC-MS monitor reaction progress. Competing C6 substitution (e.g., bromo or chloro) requires careful control of Lewis acid stoichiometry .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and pharmacological relevance?

- Methodology : Computational studies (DFT, Hammett constants) predict CF₃’s strong electron-withdrawing effect, increasing electrophilicity at C3/C5. This enhances interactions with biological targets (e.g., kinase inhibitors). In vitro assays (e.g., enzyme inhibition) correlate with logP values (~2.5–3.0) modified by CF₃ .

- Contradiction Analysis : While CF₃ improves metabolic stability, conflicting solubility data (aqueous vs. DMSO) suggest trade-offs between lipophilicity and bioavailability .

Q. What are the challenges in resolving contradictory spectral data for benzoxazine derivatives, and how are they addressed?

- Methodology : Overlapping NMR signals (e.g., diastereotopic CH₂ in the oxazine ring) are resolved via 2D-COSY or HSQC. For example, ethyl 4-benzyl-6-chloro derivatives show distinct splitting patterns (δ 4.14 ppm for OCH₂CH₃) .

- Case Study : Misassignment of IR carbonyl bands (ester vs. amide) is mitigated by comparing synthetic intermediates (e.g., acetate vs. carboxylate analogs) .

Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| X-ray crystallography | Confirmation of regiochemistry and crystal packing | |

| Fluorine-19 NMR | CF₃ electronic environment analysis | |

| Regioselective formylation | C8 functionalization under Friedel-Crafts conditions | |

| Elemental analysis | Purity validation (%C, %H, %N) |

Key Research Gaps

- Limited structural data for ethyl 7-(trifluoromethyl) analogs compared to chloro or methyl derivatives .

- Mechanistic studies on CF₃’s impact on ring-opening reactions (e.g., acid/base stability) are underreported .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.